N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5-position and a 2,3-dimethylphenyl group at the N4 position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine-protein kinase syk , which plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival.
Mode of Action
Nitro compounds, in general, are known to undergo a series of reduction reactions within the cell, leading to the formation of reactive species that can cause cellular damage .
Biochemical Pathways
Nitro compounds are known to interfere with several cellular processes, including dna synthesis and repair, protein function, and cellular respiration .
Pharmacokinetics
It’s known that the pharmacokinetic profile of similar compounds can be significantly influenced by factors such as body size, hepatic function, plasma albumin levels, and cardiac output .
Result of Action
Nitro compounds are known to cause cellular damage through the formation of reactive species, which can lead to dna damage, protein dysfunction, and disruption of cellular respiration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2,3-dimethylaniline with a suitable pyrimidine precursor. One common method is the condensation of 2,3-dimethylaniline with 5-nitro-2,4,6-trichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, polar solvents like DMF or DMSO.
Coupling Reactions: Boronic acids or esters, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Reduction: Formation of N4-(2,3-dimethylphenyl)-5-aminopyrimidine-4,6-diamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Reactions: Formation of biaryl derivatives with extended conjugation and potential biological activity.
Scientific Research Applications
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Materials Science: Pyrimidine derivatives are explored for their electronic and optical properties, making them useful in the development of organic semiconductors and light-emitting materials.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Comparison with Similar Compounds
N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
N4-(2,3-dimethylphenyl)-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
N4-(2,3-dimethylphenyl)-2,4,6-triaminopyrimidine: Contains additional amino groups, which may enhance its interactions with biological targets and increase its potency.
N4-(2,3-dimethylphenyl)-5-bromopyrimidine-4,6-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-N-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-4-3-5-9(8(7)2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUUCXXDFMDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.